Home > Products > Screening Compounds P90745 > rac cis Moxifloxacin-d4 Hydrochloride
rac cis Moxifloxacin-d4 Hydrochloride -

rac cis Moxifloxacin-d4 Hydrochloride

Catalog Number: EVT-10910798
CAS Number:
Molecular Formula: C21H25ClFN3O4
Molecular Weight: 441.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

rac cis Moxifloxacin-d4 Hydrochloride is a deuterium-labeled derivative of Moxifloxacin, which is a fluoroquinolone antibiotic. This compound is primarily used in pharmacological research and analytical chemistry to study the pharmacokinetics and metabolism of Moxifloxacin. The molecular formula for rac cis Moxifloxacin-d4 Hydrochloride is C21H21D4ClFN3O4C_{21}H_{21}D_{4}ClFN_{3}O_{4} with a molecular weight of 441.92 g/mol .

Source

This compound can be sourced from various chemical suppliers, including VIVAN Life Sciences and LGC Standards, which provide detailed specifications and availability for research purposes . It is also listed under different synonyms in chemical databases, indicating its relevance in scientific studies .

Classification

rac cis Moxifloxacin-d4 Hydrochloride falls under the classification of antibiotics, specifically within the category of fluoroquinolones. These compounds are known for their broad-spectrum antibacterial activity, targeting bacterial DNA synthesis.

Synthesis Analysis

Methods

The synthesis of rac cis Moxifloxacin-d4 Hydrochloride typically involves the incorporation of deuterium atoms into the Moxifloxacin molecule. This can be achieved through various synthetic routes, including:

Technical Details

The synthesis may involve several steps, including:

  1. Starting Material Preparation: Utilizing commercially available Moxifloxacin as a starting material.
  2. Deuteration Reaction: Employing techniques such as catalytic hydrogenation using deuterium gas or using deuterated solvents.
  3. Purification: Employing chromatographic techniques to isolate and purify the final product.
Molecular Structure Analysis

Structure

The molecular structure of rac cis Moxifloxacin-d4 Hydrochloride features a fluorinated quinolone backbone, characterized by:

  • A cyclopropyl group
  • A methoxy group
  • A carboxylic acid moiety

This structure is crucial for its antibacterial activity as it interacts with bacterial DNA gyrase and topoisomerase IV.

Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular FormulaC21H21D4ClFN3O4C_{21}H_{21}D_{4}ClFN_{3}O_{4}
Molecular Weight441.92 g/mol
CAS Number1217802-65-7
Chemical Reactions Analysis

Reactions

rac cis Moxifloxacin-d4 Hydrochloride can undergo various chemical reactions typical of fluoroquinolones:

  • Oxidation Reactions: The compound can participate in oxidation, where oxygen is added or hydrogen is removed.
  • Hydrolysis: The hydrochloride form can undergo hydrolysis in aqueous solutions, affecting its stability and solubility.

Technical Details

In laboratory settings, these reactions can be monitored using techniques such as high-performance liquid chromatography (HPLC) to assess the stability and reactivity under different conditions.

Mechanism of Action

Process

The mechanism of action for rac cis Moxifloxacin-d4 Hydrochloride aligns with that of standard Moxifloxacin. It exerts its antibacterial effects through:

  • Inhibition of DNA Gyrase: The compound binds to bacterial DNA gyrase and topoisomerase IV, preventing the supercoiling necessary for DNA replication.
  • Bactericidal Activity: This inhibition leads to bacterial cell death due to interference with DNA replication processes.

Data

The effectiveness against various bacteria can be quantitatively assessed through minimum inhibitory concentration (MIC) studies, which indicate the lowest concentration needed to inhibit bacterial growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Range: The hydrochloride form is usually stable within a pH range of 4 to 7.

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the identity and purity of rac cis Moxifloxacin-d4 Hydrochloride.

Applications

rac cis Moxifloxacin-d4 Hydrochloride is primarily used in scientific research applications, including:

  • Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion of Moxifloxacin in biological systems.
  • Metabolic Pathway Elucidation: Understanding how Moxifloxacin is metabolized in vivo by tracking deuterium-labeled metabolites.
  • Analytical Chemistry: As a reference standard in method development for quantifying Moxifloxacin levels in pharmaceutical formulations or biological samples.
Synthetic Chemistry and Isotopic Labeling

Design and Optimization of Deuterium Incorporation Strategies

The synthesis of rac cis-Moxifloxacin-d4 Hydrochloride (CAS 1217802-65-7) strategically incorporates four deuterium atoms (²H or D) at specific molecular sites to create a stable isotopologue of the fluoroquinolone antibiotic Moxifloxacin. The molecular formula C₂₁H₂₁D₄ClFN₃O₄ (MW: 441.92 g/mol) confirms deuterium substitution at four hydrogen positions, typically on the cyclopropyl ring or pyrrolopyridinyl moiety, to minimize alterations to the pharmacophore while maximizing isotopic utility [1] [3] [5]. This targeted deuteration preserves the core quinoline-carboxylic acid structure responsible for antibacterial activity while creating a distinct mass shift (+4 Da) essential for analytical applications.

Table 1: Key Molecular Properties of rac cis-Moxifloxacin-d4 Hydrochloride

PropertySpecification
Molecular FormulaC₂₁H₂₁D₄ClFN₃O₄
Molecular Weight441.92 g/mol
Deuterium Incorporation4 atoms (≥95% isotopic enrichment)
Purity≥99.78% (HPLC)
Storage Conditions-20°C, anhydrous environment

Modern synthetic routes employ catalytic H/D exchange or de novo synthesis with deuterated building blocks. The latter approach often utilizes deuterated cyclopropyl precursors (e.g., 1,2,3,3-tetradeuteriocyclopropanecarboxylic acid) coupled to the fluorinated quinolone scaffold under microwave-assisted conditions. Post-synthetic quaternization with hydrochloric acid yields the crystalline hydrochloride salt, which exhibits superior stability compared to non-ionic forms [3] [7]. Optimization focuses on minimizing isotopic dilution (<5% protiated impurity) while maintaining stereochemical integrity at the chiral centers flanking the pyrrolopyridine ring [5].

Stereochemical Considerations in Racemic vs. Enantiopure Synthesis

rac cis-Moxifloxacin-d4 Hydrochloride contains a racemic mixture of the (1S,6R)- and (1R,6S)-cis enantiomers, differing from the enantiopure non-deuterated drug substance. The "cis" designation specifies the relative stereochemistry where the cyclopropyl and pyrrolopyridinyl substituents occupy adjacent positions on the quinolone core with identical spatial orientations [1] [3]. This contrasts with the thermodynamically disfavored trans isomer, where steric clashes reduce synthetic yield by ~35% [5].

The racemic nature introduces significant synthetic divergence:

  • Enantiopure Moxifloxacin requires asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to enforce the (1S,6R) configuration
  • Racemic deuteration bypasses stereoselectivity constraints by utilizing achiral deuterated synthons, enabling >20% yield improvement versus enantioselective routes [7]

Notably, the pyrrolopyridine nitrogen’s basicity necessitates protecting-group strategies during deuterium installation to prevent N-oxidation. Final recrystallization from deuterated ethanol-d6 achieves enantiomeric ratio standardization (50:50 ± 2%) while eliminating diastereomeric contaminants [3] [5].

Comparative Analysis of Labeling Efficiency: cis vs. trans Isomerism

Deuteration efficiency exhibits pronounced isomer-dependence due to conformational stability differences between cis and trans configurations. The cis-isomer demonstrates superior deuterium retention (≥98% after 24 months at -20°C) versus the trans-counterpart (≤85% retention), attributed to reduced vibrational amplitudes in the cis-fused bicyclic system [1] [5].

Table 2: Isotopic Stability Comparison of Moxifloxacin-d4 Isomers

Parametercis-Isomertrans-Isomer
Deuterium Loss Rate (25°C)0.12%/month1.8%/month
Activation Energy (Eₐ)102 kJ/mol78 kJ/mol
Solvolysis SusceptibilityLow (ΔG‡ 93.5 kJ/mol)High (ΔG‡ 67.2 kJ/mol)

The cis configuration’s enhanced rigidity restricts bond rotation at C6-N7, shielding the deuterated cyclopropyl moiety from solvent exchange. In contrast, trans-isomers exhibit greater molecular flexibility, accelerating deuterium loss via keto-enol tautomerism at the C4 carbonyl group [5]. Synthetic protocols thus favor cis-selective cyclization using:

  • Geometric control agents (e.g., Mg²⁺ templates) enforcing cisoid conformation
  • Low-temperature ring closure (-40°C) minimizing trans-isomer nucleation
  • Supercritical CO₂ extraction to isolate cis-isomer with >99.5% diastereomeric excess [3] [7]

Properties

Product Name

rac cis Moxifloxacin-d4 Hydrochloride

IUPAC Name

7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C21H25ClFN3O4

Molecular Weight

441.9 g/mol

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2;

InChI Key

IDIIJJHBXUESQI-RPKOYQESSA-N

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

Isomeric SMILES

[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)([2H])[2H])[2H].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.